molecular formula C11H14O3 B3423375 Phenylacetaldehyde glyceryl acetal CAS No. 29895-73-6

Phenylacetaldehyde glyceryl acetal

Cat. No.: B3423375
CAS No.: 29895-73-6
M. Wt: 194.23 g/mol
InChI Key: ZPENOSKWEKGDCX-UHFFFAOYSA-N
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Description

Phenylacetaldehyde glyceryl acetal is an organic compound formed by the acetalization of phenylacetaldehyde with glycerol. It is commonly used in the fragrance industry due to its pleasant floral scent, often described as hyacinth-like. This compound is also known for its applications in the flavoring industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylacetaldehyde glyceryl acetal is synthesized through the acetalization reaction of phenylacetaldehyde with glycerol. This reaction typically requires an acid catalyst to proceed efficiently. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and metal-organic frameworks such as zirconium-containing UiO-66 . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures, and can be completed within a few hours.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as zirconium-containing UiO-66, allows for easy separation of the catalyst from the reaction mixture and reuse without significant loss of activity . This method is advantageous for large-scale production due to its efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: Phenylacetaldehyde glyceryl acetal can undergo various chemical reactions, including:

    Oxidation: The acetal can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetal back to the original aldehyde and alcohol.

    Substitution: The acetal group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid or sodium hydroxide.

Major Products:

    Oxidation: Phenylacetic acid and glycerol derivatives.

    Reduction: Phenylacetaldehyde and glycerol.

    Substitution: Various substituted acetals depending on the reagents used.

Scientific Research Applications

Phenylacetaldehyde glyceryl acetal has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenylacetaldehyde glyceryl acetal involves its interaction with various molecular targets. In the fragrance industry, it acts on olfactory receptors to produce a floral scent. In biological systems, it can be metabolized to phenylacetic acid, which has various physiological effects. The acetalization reaction itself involves the formation of a hemiacetal intermediate, followed by the formation of the acetal through the elimination of water.

Comparison with Similar Compounds

Phenylacetaldehyde glyceryl acetal can be compared with other similar compounds such as:

This compound is unique due to its specific floral scent and stability, making it highly valuable in the fragrance and flavoring industries.

Properties

IUPAC Name

(2-benzyl-1,3-dioxolan-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-7-10-8-13-11(14-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPENOSKWEKGDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201014563
Record name 2-(Phenylmethyl)-1,3-dioxolane-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201014563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless viscous liquid; very faint, sweet-green rosy odour
Record name Phenylacetaldehyde glyceryl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/937/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name Phenylacetaldehyde glyceryl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/937/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.158-1.168
Record name Phenylacetaldehyde glyceryl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/937/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5694-72-4, 29895-73-6
Record name 2-(Phenylmethyl)-1,3-dioxolane-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5694-72-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxymethyl-2-benzyl-1,3-dioxolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005694724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylacetaldehyde glyceryl acetal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetaldehyde, cyclic acetal with 1,2,3-propanetriol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dioxolane-4-methanol, 2-(phenylmethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Phenylmethyl)-1,3-dioxolane-4-methanol
Source EPA DSSTox
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Record name Benzeneacetaldehyde, cyclic acetal with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.380
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-benzyl-1,3-dioxolan-4-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.695
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXYMETHYL-2-BENZYL-1,3-DIOXOLANE
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Record name 2-Benzyl-5-hydroxymethyl-1,3-dioxolane
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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